molecular formula C11H13NO2 B13180210 4-(3-Methoxyazetidin-1-yl)benzaldehyde

4-(3-Methoxyazetidin-1-yl)benzaldehyde

Cat. No.: B13180210
M. Wt: 191.23 g/mol
InChI Key: XAZBJGVPXNCVNQ-UHFFFAOYSA-N
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Description

4-(3-Methoxyazetidin-1-yl)benzaldehyde is an organic compound with the molecular formula C11H13NO2 It is a benzaldehyde derivative containing a methoxy group and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyazetidin-1-yl)benzaldehyde typically involves the reaction of 3-methoxyazetidine with benzaldehyde under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the azetidine, followed by the addition of benzaldehyde to form the desired product. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyazetidin-1-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Methoxyazetidin-1-yl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Methoxyazetidin-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate cellular processes through its interaction with specific proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-4-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of an azetidine ring.

    4-(3-Methoxyazetidin-1-yl)benzoic acid: Oxidized form of the compound.

    4-(3-Methoxyazetidin-1-yl)benzyl alcohol: Reduced form of the compound.

Uniqueness

4-(3-Methoxyazetidin-1-yl)benzaldehyde is unique due to the presence of both a methoxy group and an azetidine ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

4-(3-methoxyazetidin-1-yl)benzaldehyde

InChI

InChI=1S/C11H13NO2/c1-14-11-6-12(7-11)10-4-2-9(8-13)3-5-10/h2-5,8,11H,6-7H2,1H3

InChI Key

XAZBJGVPXNCVNQ-UHFFFAOYSA-N

Canonical SMILES

COC1CN(C1)C2=CC=C(C=C2)C=O

Origin of Product

United States

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